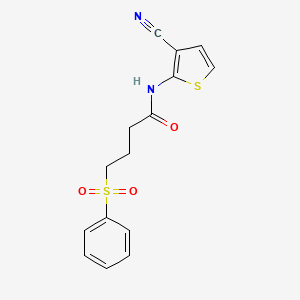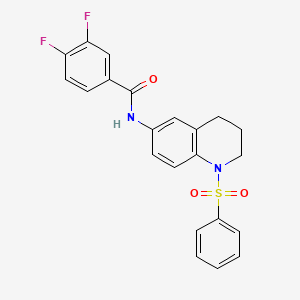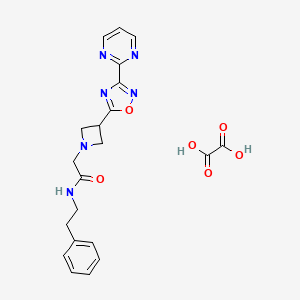
1-(1-(5,6,7,8-tetrahidronaftaleno-2-sulfonil)pirrolidin-3-il)-4-fenil-1H-1,2,3-triazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a complex organic compound with a unique structure that combines a triazole ring, a pyrrolidine ring, and a tetrahydronaphthalene moiety
Aplicaciones Científicas De Investigación
4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
1,2,3-Triazole
Compounds containing 1,2,3-triazole rings are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . They can interact with various biological targets due to their ability to form hydrogen bonds and aromatic stacking interactions.
Tetrahydronaphthalene
This moiety is a part of many bioactive compounds. It’s a bicyclic structure that can enhance the lipophilicity and thus the cell permeability of the compound .
Pyrrolidine
Pyrrolidine ring is present in many bioactive molecules and drugs. It’s a secondary amine, and it can participate in various types of non-covalent interactions with biological targets, enhancing the binding affinity of the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multiple stepsThe final step involves the formation of the triazole ring through a cycloaddition reaction with phenyl azide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazole derivatives and sulfonyl-containing molecules, such as:
- 1-phenyl-3-hydroxy-1,2,4-triazole
- 1,2,3,4-tetraphenylnaphthalene
- 1,2,3,4-tetrahydro-2-phenylnaphthalene
Uniqueness
What sets 4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole apart is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
IUPAC Name |
4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c27-29(28,21-11-10-17-6-4-5-9-19(17)14-21)25-13-12-20(15-25)26-16-22(23-24-26)18-7-2-1-3-8-18/h1-3,7-8,10-11,14,16,20H,4-6,9,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKGWJCWCATXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2506170.png)

![2-{[5-(4-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE](/img/structure/B2506174.png)

![N-cyclohexyl-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2506176.png)
![N-(3,4-dichlorophenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2506178.png)
![Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate](/img/structure/B2506180.png)

![4-hydroxy-N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide](/img/structure/B2506185.png)

![5-(Piperidine-1-carbonyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one](/img/structure/B2506189.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2506190.png)

